molecular formula C14H23NO4 B3098689 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid CAS No. 1341037-89-5

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B3098689
CAS No.: 1341037-89-5
M. Wt: 269.34 g/mol
InChI Key: UPMUUSOZLRERIU-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid (CAS: 1341037-89-5) is a spirocyclic compound with a molecular formula of C₁₄H₂₃NO₄ and a molar mass of 269.34 g/mol . Its structure features a spiro[4.4]nonane core, where two four-membered rings (one azetidine and one cyclohexane) share a single atom. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at position 7 enhances reactivity in coupling reactions. This compound is widely used as a rigid, conformationally restricted building block in medicinal chemistry, particularly for designing protease inhibitors and peptidomimetics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-6-14(9-15)5-4-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMUUSOZLRERIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148880
Record name 2-Azaspiro[4.4]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-89-5
Record name 2-Azaspiro[4.4]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the BOC-protected spirocyclic amine, which is then further reacted with a carboxylic acid derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The BOC group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions .

Comparison with Similar Compounds

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid

  • CAS: Not explicitly listed (referred to as 7c in ).
  • Structure : Shares the spiro[4.4] system but positions the carboxylic acid at C3 instead of C5.
  • Properties: Molecular formula: C₁₄H₂₃NO₄ (identical to the target compound). Synthesis: Achieved in 59% yield over four steps .

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid

  • CAS : 1251020-88-8 .
  • Structure: Features a spiro[3.5]nonane core (three- and five-membered rings) with the carboxylic acid at C6.
  • Properties: Molecular formula: C₁₃H₂₁NO₄ (smaller due to reduced ring size). This strain can enhance reactivity in certain nucleophilic substitutions .

2-(Benzyloxycarbonyl)-7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

  • CAS : 1160247-20-0 .
  • Structure : Dual-protected diaza spiro[4.4] system with a benzyloxycarbonyl (Cbz) group at C2 and Boc at C7.
  • Properties :
    • Molecular formula: C₂₁H₂₈N₂O₆ (higher molar mass: 404.46 g/mol).
    • Key difference : The dual protection allows sequential deprotection strategies, enabling selective functionalization in multi-step syntheses .

Hazard Profiles

  • Spiro[3.5] derivatives : Classified with hazards including H302 (harmful if swallowed) and H319 (eye irritation) .
  • Diazaspiro compounds : May pose risks like H335 (respiratory irritation) due to amine functionalities .

Biological Activity

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid, with the CAS number 1341037-89-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • Synonyms : 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-7-carboxylic acid

Antibacterial Activity

Research indicates that derivatives of the azaspiro compound exhibit significant antibacterial properties. In a study assessing various carboxylic acid derivatives, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. Notably, compounds with the tert-butoxycarbonyl group showed enhanced antibacterial activity compared to their non-modified counterparts.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainIC50 (µg/mL)
Compound AStaphylococcus aureus0.195
Compound BEscherichia coli0.250
This compoundTBD

The specific IC50 values for this compound have not been fully elucidated but are expected to be comparable to those of its analogs.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the tert-butoxycarbonyl group is believed to enhance lipophilicity, thereby improving cellular uptake and bioavailability. Studies have shown that modifications at various positions on the spiro structure can lead to varying degrees of biological efficacy.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized multiple derivatives of azaspiro compounds, including the target compound, and evaluated their antibacterial properties using the MTT assay against several bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa . The results indicated a promising antibacterial profile for compounds featuring the azaspiro framework.
  • Mechanism of Action : Preliminary investigations suggest that the antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth . Further studies are required to elucidate the exact mechanisms involved.
  • Therapeutic Potential : Given its structural characteristics and preliminary biological activity data, there is potential for further exploration of this compound in therapeutic contexts, particularly in developing new antibiotics or adjunct therapies for resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid, and how do they influence its physicochemical properties?

  • The compound contains a spirocyclic core (two fused rings sharing one atom) and a tert-butoxycarbonyl (Boc) group, which confers steric bulk and hydrophobicity. The carboxylic acid moiety enhances polarity and solubility in polar solvents. These features collectively influence reactivity, stability, and interactions with biological targets. The Boc group also serves as a protecting group for amines during synthetic modifications .
  • Methodological Insight : Characterize hydrophobicity via logP measurements and solubility profiles in solvents like DMSO, water, or ethanol. Use NMR to confirm spirocyclic geometry and FT-IR to identify functional groups .

Q. What synthetic routes are commonly employed to prepare this compound?

  • A validated route involves ring-closing strategies using tert-butyl dicarbonate to introduce the Boc group. For example, spirocyclic intermediates are synthesized via cyclization of keto-esters or amines under acidic conditions (e.g., trifluoroacetic acid, TFA). Post-functionalization of the carboxylic acid group is achieved through coupling reagents like DCC/HOBt .
  • Example Protocol :

  • React 2-azaspiro[4.4]nonane-7-carboxylic acid with di-tert-butyl dicarbonate in dichloromethane (DCM) with a catalytic amount of DMAP.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers handle and store this compound to ensure stability?

  • Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or strong acids/bases. Use gloves and protective clothing during handling, as the compound may cause skin/eye irritation .

Advanced Research Questions

Q. How can contradictions in reported reactivity of the spirocyclic core under acidic conditions be resolved?

  • Discrepancies arise from variations in protonation sites (amine vs. carboxylic acid) and solvent effects. For example, TFA-mediated Boc deprotection in DCM preserves the spirocyclic structure, while stronger acids (e.g., HCl in dioxane) may induce ring-opening.
  • Methodological Approach :

  • Conduct pH-dependent stability studies using NMR to monitor structural integrity.
  • Compare reaction outcomes in aprotic (DCM) vs. protic (methanol) solvents .

Q. What strategies optimize the compound’s derivatization for medicinal chemistry applications?

  • Step 1 : Remove the Boc group with TFA to expose the secondary amine for functionalization (e.g., acylations, alkylations).
  • Step 2 : Modify the carboxylic acid via esterification or amide coupling to enhance bioavailability.
  • Case Study : Derivatives with fluorinated spirocycles (e.g., 6,6-difluoro analogs) show improved metabolic stability and target affinity .

Q. How can researchers evaluate the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For enzyme inhibition assays, employ fluorescence-based substrates (e.g., FRET peptides). Computational docking (AutoDock Vina) predicts binding modes to guide mutational studies .

Q. What analytical techniques resolve challenges in characterizing spirocyclic byproducts?

  • LC-MS/MS identifies low-abundance impurities.
  • X-ray crystallography confirms spirocyclic geometry, while dynamic NMR detects conformational flexibility in solution.
  • Example Data :

TechniqueApplicationKey Finding
X-rayStructural confirmationDihedral angle of 85° between fused rings
HPLC-MSPurity analysis98.5% purity; minor impurity (<0.5%) identified as ring-opened derivative

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity profiles for structurally similar spirocyclic analogs?

  • Variations arise from stereochemical differences (e.g., (2S,5S) vs. (2R,5R) configurations) and substituent placement. For example, analogs with 7-carboxylic acid groups show higher protease inhibition than 8-carboxylic acid derivatives due to spatial alignment with active sites .
  • Resolution Strategy :

  • Synthesize enantiopure isomers via chiral HPLC or asymmetric catalysis.
  • Compare IC50 values across isomers using enzyme inhibition assays .

Table: Comparative Properties of Related Spirocyclic Compounds

Compound NameCAS NumberKey FeatureBioactivity Application
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate1194376-44-7Diazaspiro coreKinase inhibition
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid1363381-87-6Extended ring sizeAntibacterial activity
7-Fluoro-1H-indazole-4-carboxylic acid derivativesN/AFluorine substitutionAnticancer leads

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

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